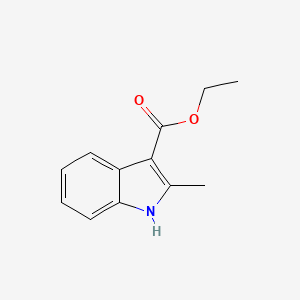

ethyl 2-methyl-1H-indole-3-carboxylate

Overview

Description

Ethyl 2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in drug discovery and development

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-1H-indole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method includes the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines functionalized with electron-withdrawing and -donating groups . This reaction can be optimized using microwave irradiation to achieve high yields and regioselectivity .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-assisted synthesis and palladium-catalyzed coupling reactions can enhance efficiency and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Biological Activities

Ethyl 2-methyl-1H-indole-3-carboxylate exhibits a variety of biological activities:

- Antimicrobial Activity : The compound has been shown to possess antimicrobial properties, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : It inhibits enzymes such as 5-lipoxygenase, which are involved in inflammatory processes, thus demonstrating potential as an anti-inflammatory agent .

- Anticancer Properties : Preliminary studies indicate that this compound may have anticancer effects, warranting further investigation into its mechanism of action and therapeutic potential .

Scientific Research Applications

The applications of this compound span various fields:

Chemistry

- Building Block : It serves as a precursor for synthesizing more complex indole derivatives, which are crucial in developing new pharmaceuticals .

Biology

- Biological Studies : The compound is utilized in studying biological processes and cellular mechanisms due to its ability to modulate gene expression and cell signaling pathways .

Medicine

- Therapeutic Investigations : Ongoing research focuses on its potential therapeutic properties across various diseases, including cancer and inflammatory conditions .

Industry

- Pharmaceutical Production : this compound is employed in the production of pharmaceuticals and agrochemicals, highlighting its economic significance .

Case Studies

Several studies have documented the efficacy of this compound:

- Antioxidant Activity Study : Research demonstrated that derivatives of this compound exhibited significant antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases .

- Antiviral Activity Investigation : A study explored the antiviral effects of substituted derivatives, revealing promising results against certain viral strains .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes. For example, it can act as an inhibitor of specific enzymes or receptors, thereby modulating cellular functions .

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: This compound is used in the synthesis of 2-phenylthiomethyl-indole derivatives, which are inhibitors of 5-lipoxygenase.

Ethyl 5-methylindole-2-carboxylate: It is used in the synthesis of oxazinoindoles and indolecarboxamides, which have anti-inflammatory and analgesic properties.

Uniqueness: Ethyl 2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 53855-47-3

- InChI Key : ICXKIKDXKRONLF-UHFFFAOYSA-N

This compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time compared to traditional heating methods .

Biological Activities

This compound exhibits a range of biological activities, primarily due to its indole scaffold. The following sections detail its notable pharmacological effects.

1. Antimicrobial Activity

Indole derivatives, including this compound, have shown promising antimicrobial properties. A study indicated that modifications to the indole structure can enhance its efficacy against various microbial strains. Specifically, this compound serves as a precursor for synthesizing antimicrobial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Research highlights that indole derivatives can inhibit the enzyme 5-lipoxygenase (5-LO), which is crucial in the biosynthesis of pro-inflammatory leukotrienes. This compound has been shown to possess inhibitory activity against 5-LO, making it a candidate for treating inflammatory diseases .

3. Anticancer Properties

Indoles are recognized for their anticancer activities. This compound has demonstrated cytotoxic effects in various cancer cell lines. Studies have reported that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes like 5-lipoxygenase, thereby modulating inflammatory responses.

- Receptor Binding : Indole derivatives often exhibit high affinity for multiple receptors, which may contribute to their diverse pharmacological effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Properties

IUPAC Name |

ethyl 2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)13-10-7-5-4-6-9(10)11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXKIKDXKRONLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399027 | |

| Record name | ethyl 2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53855-47-3 | |

| Record name | ethyl 2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the research presented in the paper regarding ethyl 2-methyl-1H-indole-3-carboxylate?

A1: The paper details a novel, one-pot synthetic method for producing this compound. [] This method utilizes readily available starting materials, 2-iodoanilines and ethyl buta-2,3-dienoate, along with a copper(I) catalyst and potassium carbonate. [] This approach offers a potentially more efficient and scalable alternative to existing multi-step synthesis routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.